2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine
Description
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a secondary amine featuring a piperidine core substituted with a cyclopropylmethylamino-methyl group and an ethanamine side chain. Its structure combines a rigid cyclopropane ring, a piperidine scaffold, and a flexible ethylamine moiety, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-5-7-15-6-1-2-12(10-15)9-14-8-11-3-4-11/h11-12,14H,1-10,13H2 |
InChI Key |
WEDWFJRRMKGZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCN)CNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine typically involves multi-step reactions. One common method includes the functionalization of unsaturated intermediates, which usually requires multiple steps . The process may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include the use of catalytic hydrogenation and other catalytic processes to ensure high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Pharmacological and Physicochemical Insights
Cyclopropane Rigidity vs. However, aromatic groups like chlorophenyl in could increase receptor affinity through π-π interactions.
Piperidine vs. Piperazine Scaffolds
- Piperidine (target compound) offers a more lipophilic scaffold than piperazine (e.g., ), which may reduce solubility but extend half-life. Piperazine-containing analogs often exhibit stronger hydrogen bonding due to additional nitrogen atoms, influencing target selectivity .
Ethanamine Side Chain Modifications
ADMET Considerations
- Metabolism : Cyclopropane rings are generally metabolically stable, but the primary amine in the target compound may undergo N-acetylation or oxidation, similar to related ethanamines .
- Toxicity : Structural analogs with halogenated aryl groups (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas the cyclopropyl group in the target compound could mitigate this .
Biological Activity
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine, also known by its CAS number 1353970-93-0, is a compound with significant potential in pharmacology due to its interaction with various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.34 g/mol
- Structure : The compound features a piperidine ring substituted with a cyclopropylmethyl amino group, which is crucial for its biological activity.
Research indicates that 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine may interact with sigma receptors, particularly sigma-1 receptors (σ1Rs). These receptors are known to modulate calcium signaling and have roles in neuroprotection and the regulation of neurotransmitter systems, including glutamatergic and dopaminergic pathways .
Sigma Receptor Interaction
The sigma-1 receptor acts as a chaperone protein that assists in the proper folding of other proteins and modulates cellular responses to stress. Activation of σ1Rs by ligands can lead to enhanced cell survival under pathological conditions, making them a target for neuroprotective therapies .
Biological Activity
The compound has shown promising results in various studies related to neurodegenerative diseases and cognitive disorders. Notably, it has been investigated for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .
In vitro Studies
In vitro assays have demonstrated that 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine exhibits:
- AChE Inhibition : It has been reported to inhibit AChE with an IC50 value indicating moderate potency .
- Neuroprotective Effects : The compound can prevent neuroinflammation and protect against oxidative stress by upregulating Nrf2 and its downstream proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration .
- Psychiatric Disorders : Research into sigma receptor ligands has indicated that compounds similar to 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine may have efficacy in treating depression and anxiety disorders by modulating neurotransmitter systems .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.34 g/mol |
| AChE IC50 | Moderate (exact value TBD) |
| Therapeutic Applications | Neurodegenerative diseases, psychiatric disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
